molecular formula C18H15FN2O3 B5867992 2-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide

2-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide

Cat. No.: B5867992
M. Wt: 326.3 g/mol
InChI Key: WNPCFCACEFJILK-UHFFFAOYSA-N
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Description

2-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and an oxazole ring

Properties

IUPAC Name

2-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-13-8-6-12(7-9-13)17-10-14(24-21-17)11-20-18(22)15-4-2-3-5-16(15)19/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPCFCACEFJILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide typically involves multiple steps. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.

Chemical Reactions Analysis

2-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

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